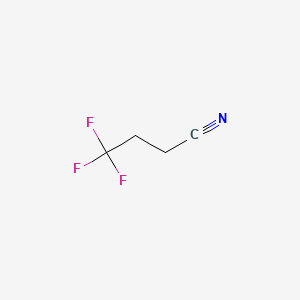

4,4,4-Trifluorobutanenitrile

Description

The exact mass of the compound 4,4,4-Trifluorobutanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4,4-Trifluorobutanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,4-Trifluorobutanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluorobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N/c5-4(6,7)2-1-3-8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDONGICLORXRIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337496 | |

| Record name | 4,4,4-Trifluorobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690-95-9 | |

| Record name | 4,4,4-Trifluorobutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-Trifluorobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluorobutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4,4,4-Trifluorobutanenitrile: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4,4,4-Trifluorobutanenitrile, identified by the CAS number 690-95-9 , is a fluorinated organic compound of significant interest in the chemical and pharmaceutical industries.[1][2] Its structure, featuring a terminal trifluoromethyl group, imparts unique physicochemical properties that are highly advantageous for the synthesis of advanced materials, agrochemicals, and particularly, pharmaceutical intermediates.[1] This technical guide provides a comprehensive overview of its properties, a detailed experimental protocol for its synthesis, its applications in drug development, and essential safety information.

Chemical and Physical Properties

4,4,4-Trifluorobutanenitrile is a colorless, transparent, and volatile liquid.[1] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences its chemical reactivity and physical characteristics. A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 690-95-9 | [1][2][3][4][5] |

| Molecular Formula | C₄H₄F₃N | [1][2][4][5] |

| Molecular Weight | 123.08 g/mol | [2][4] |

| Appearance | Colorless transparent liquid | [1] |

| Density | 1.21 g/cm³ | [1][4] |

| Boiling Point | 139-140 °C | [1][4] |

| Flash Point | 13.1 °C | [1][4] |

| Refractive Index | 1.324 | [1][4] |

| IUPAC Name | 4,4,4-trifluorobutanenitrile | [2] |

| Synonyms | 4,4,4-Trifluorobutyronitrile, 3,3,3-Trifluoropropyl cyanide | [1][2][4] |

Synthesis and Experimental Protocols

The synthesis of 4,4,4-Trifluorobutanenitrile is most commonly achieved via a nucleophilic substitution reaction. This process involves the displacement of a halide from a trifluorinated alkyl halide precursor by a cyanide salt. The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is advantageous as it effectively solvates the cation of the cyanide salt, increasing the nucleophilicity of the cyanide anion and leading to rapid and efficient reaction.[6]

Reaction Scheme:

Below is a detailed, generalized protocol for the laboratory-scale synthesis of 4,4,4-Trifluorobutanenitrile.

Experimental Protocol: Synthesis via Nucleophilic Substitution

-

Objective: To synthesize 4,4,4-Trifluorobutanenitrile from 3-bromo-1,1,1-trifluoropropane.

-

Materials:

-

3-bromo-1,1,1-trifluoropropane

-

Sodium cyanide (NaCN)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and hotplate

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

-

-

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure the apparatus is under an inert atmosphere (e.g., nitrogen or argon).

-

Charging Reagents: Charge the flask with sodium cyanide (1.1 equivalents) and anhydrous DMSO. Begin stirring to form a slurry.

-

Addition of Alkyl Halide: Heat the slurry to approximately 80-90°C. Add 3-bromo-1,1,1-trifluoropropane (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature. The reaction is exothermic.

-

Reaction: After the addition is complete, maintain the reaction mixture at 90-100°C for 2-4 hours, monitoring the reaction progress by TLC or GC analysis.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).

-

Washing: Combine the organic extracts and wash with water, followed by saturated brine to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under atmospheric pressure to yield pure 4,4,4-Trifluorobutanenitrile (boiling point ~139°C).

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 4,4,4-Trifluorobutanenitrile.

Applications in Drug Development

The incorporation of a trifluoromethyl (-CF₃) group into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[7][8][9] 4,4,4-Trifluorobutanenitrile serves as a valuable building block for introducing the trifluoropropyl moiety into larger, more complex molecules.

The key advantages conferred by the trifluoromethyl group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[7][10] This can increase the drug's half-life and bioavailability.

-

Increased Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier, enhancing its absorption and distribution.[7][10]

-

Modulation of pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the drug at physiological pH and potentially improving target binding.[11]

-

Improved Binding Affinity: The unique steric and electronic properties of the -CF₃ group can lead to more favorable interactions with the target protein or receptor, increasing potency.[7]

Logical Relationship Diagram

Caption: Role of the trifluoromethyl group in enhancing drug properties.

Safety and Handling

4,4,4-Trifluorobutanenitrile is a hazardous chemical that must be handled with appropriate safety precautions. It is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[2][3] It also causes skin and serious eye irritation and may cause respiratory irritation.[2][3]

| Hazard Class | GHS Hazard Statement | Precautionary Codes |

| Flammability | H226: Flammable liquid and vapour | P210, P240, P241 |

| Acute Toxicity (Oral) | H301: Toxic if swallowed | P264, P270, P301+P310 |

| Acute Toxicity (Dermal) | H311: Toxic in contact with skin | P280, P302+P352, P312 |

| Acute Toxicity (Inhalation) | H331: Toxic if inhaled | P261, P271, P304+P340 |

| Skin Irritation | H315: Causes skin irritation | P280, P332+P313 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation | P271, P312 |

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood.[12][13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

-

Keep away from heat, sparks, open flames, and other ignition sources.[12][14]

-

Ground and bond containers when transferring material to prevent static discharge.[12]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][14]

References

- 1. innospk.com [innospk.com]

- 2. 4,4,4-Trifluorobutanenitrile | C4H4F3N | CID 543096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemical-label.com [chemical-label.com]

- 4. chembk.com [chembk.com]

- 5. tnjchem.com [tnjchem.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

physicochemical properties of 4,4,4-Trifluorobutanenitrile

An In-depth Technical Guide to the Physicochemical Properties of 4,4,4-Trifluorobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluorobutanenitrile, also known as 4,4,4-trifluorobutyronitrile, is an organofluorine compound with the chemical formula C4H4F3N[1]. It is a colorless liquid at room temperature with a distinct odor[1]. The presence of the trifluoromethyl group significantly influences its chemical and physical properties, making it a valuable intermediate in organic synthesis[2]. Specifically, it serves as a building block in the production of pharmaceutical intermediates and agrochemicals, where the trifluoromethyl group can enhance lipophilicity and metabolic stability in drug design[2].

Physicochemical Properties

The core are summarized in the table below. This data is essential for its handling, application in synthesis, and for safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C4H4F3N | [1][2][3] |

| Molecular Weight | 123.08 g/mol | [1][3] |

| CAS Number | 690-95-9 | [1][2][3] |

| Appearance | Colorless transparent liquid | [1][2] |

| Odor | Special smell | [1] |

| Boiling Point | 78°C to 140°C | [1][2][4] |

| Melting Point | -83°C | [1] |

| Density | 1.21 g/cm³ | [1][2] |

| Flash Point | 13.1°C | [1][2] |

| Vapor Pressure | 40.6 mmHg at 25°C | [1] |

| Refractive Index | 1.324 | [1][2] |

| Solubility | Almost insoluble in water; soluble in ethanol and ether | [1] |

| Stability | Stable, but sensitive to strong oxidants, acids, and bases | [1] |

Detailed Discussion of Properties

Boiling Point: There is a notable range in the reported boiling point of 4,4,4-Trifluorobutanenitrile, with values cited from 78°C to 140°C[1][2][4]. This variation may be attributable to different experimental pressure conditions or purity levels of the substance.

Melting Point: The melting point is consistently reported at -83°C, indicating that it remains in a liquid state under a wide range of temperatures below standard room temperature[1].

Solubility: Its solubility profile is characteristic of many organofluorine compounds. It is sparingly soluble in water but demonstrates good solubility in common organic solvents like ethanol and ether[1]. The trifluoromethyl group contributes to its hydrophobic character.

Stability: 4,4,4-Trifluorobutanenitrile is generally stable under normal conditions but should be handled with care as it is sensitive to strong oxidizing agents, as well as strong acids and bases[1].

Experimental Protocols

While specific experimental protocols for the determination of the are not detailed in the available literature, the following are standard methodologies for such characterizations.

1. Determination of Boiling Point:

-

Method: The boiling point can be determined using a simple distillation apparatus. The liquid is heated in a flask with a fractionating column, and the temperature at which the vapor and liquid phases are in equilibrium at a given pressure is recorded. For small quantities, a micro-boiling point apparatus can be used.

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle.

-

Procedure: The sample is placed in the distillation flask with boiling chips. The apparatus is assembled, and the sample is heated gently. The temperature is recorded when the liquid is boiling steadily and the vapor condensate is in equilibrium with the vapor.

2. Determination of Melting Point:

-

Method: For substances that are solid at room temperature, a melting point apparatus is used. For substances with a low melting point like 4,4,4-Trifluorobutanenitrile, a cryostat is required to cool the sample until it solidifies, followed by controlled heating to observe the melting range.

-

Apparatus: Capillary tubes, melting point apparatus with a cooling function or a cryostat.

-

Procedure: A small amount of the solidified sample is placed in a capillary tube. The tube is placed in the melting point apparatus, and the temperature is slowly increased. The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting range.

3. Determination of Density:

-

Method: The density of a liquid can be determined using a pycnometer or a digital density meter.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance.

-

Procedure: The pycnometer is weighed empty, then filled with the sample liquid and weighed again. The volume of the pycnometer is known, so the density can be calculated by dividing the mass of the liquid by its volume. The temperature must be controlled and recorded as density is temperature-dependent.

4. Determination of Solubility:

-

Method: A simple qualitative method involves adding a small amount of the solute (4,4,4-Trifluorobutanenitrile) to a known volume of the solvent (e.g., water, ethanol) at a specific temperature.

-

Apparatus: Test tubes, vortex mixer, temperature-controlled bath.

-

Procedure: A measured amount of the solvent is placed in a test tube. Small, incremental amounts of the solute are added and mixed thoroughly until the solution is saturated (i.e., no more solute dissolves). The solubility can then be expressed qualitatively (e.g., soluble, slightly soluble, insoluble). For quantitative measurement, the saturated solution is analyzed to determine the concentration of the dissolved solute.

Workflow for Physicochemical Property Assessment

The following diagram illustrates a logical workflow for the assessment of the physicochemical properties of a chemical compound like 4,4,4-Trifluorobutanenitrile.

Caption: A logical workflow for assessing the physicochemical properties of a chemical compound.

Safety and Handling

4,4,4-Trifluorobutanenitrile is classified as a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation[3]. Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound[1]. Work should be conducted in a well-ventilated area or under a fume hood. Keep away from heat, sparks, open flames, and hot surfaces[4][5][6].

Applications

4,4,4-Trifluorobutanenitrile is an important intermediate in organic synthesis. Its potential applications are in the fields of pesticides and medicines, where it can be used as a raw material for pharmaceutical synthesis and research[1]. It can also be utilized as a component of solvents and extractants[1]. The trifluoromethyl group is crucial in modifying the properties of larger molecules, often enhancing their biological activity[2].

References

An In-Depth Technical Guide to the Synthesis of 4,4,4-Trifluorobutanenitrile from Trifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable multi-step synthesis pathway for 4,4,4-trifluorobutanenitrile, starting from the readily available trifluoroacetic acid. The synthesis involves a four-step sequence: esterification of trifluoroacetic acid, reduction of the resulting ester to 2,2,2-trifluoroethanol, conversion of the alcohol to a bromide, and finally, nucleophilic substitution with a cyanide source to yield the target nitrile.

This document details the experimental protocols for each step, presents quantitative data in tabular format for easy comparison, and includes a visual representation of the overall synthetic workflow.

Overall Synthesis Pathway

The synthesis of 4,4,4-trifluorobutanenitrile from trifluoroacetic acid can be achieved through the following four-step reaction sequence:

-

Esterification: Trifluoroacetic acid is first converted to its ethyl ester, ethyl trifluoroacetate, through a Fischer esterification reaction with ethanol.

-

Reduction: The ethyl trifluoroacetate is then selectively reduced to 2,2,2-trifluoroethanol using a hydride reducing agent.

-

Bromination: The hydroxyl group of 2,2,2-trifluoroethanol is substituted with bromine to form 2,2,2-trifluoroethyl bromide.

-

Cyanation: Finally, a nucleophilic substitution reaction with a cyanide salt on 2,2,2-trifluoroethyl bromide yields the desired 4,4,4-trifluorobutanenitrile.

Figure 1: Overall synthesis workflow for 4,4,4-trifluorobutanenitrile.

Step 1: Esterification of Trifluoroacetic Acid to Ethyl Trifluoroacetate

The initial step involves the classic Fischer esterification of trifluoroacetic acid with ethanol, typically catalyzed by a strong acid like sulfuric acid.

Experimental Protocol

In a 500 mL flask equipped with a reflux condenser, 114 g (1.0 mol) of trifluoroacetic acid, 138 g (3.0 mol) of absolute ethanol, and 5 mL of concentrated sulfuric acid are combined. The mixture is heated at reflux for 3 hours. After the reaction is complete, the apparatus is set up for distillation. The crude ethyl trifluoroacetate is distilled, and the fraction boiling at approximately 60-62°C is collected. The distillate is then washed with a 5% sodium carbonate solution, followed by water, and dried over anhydrous calcium chloride to yield the final product.[1]

Quantitative Data

| Parameter | Value | Reference |

| Reactants | Trifluoroacetic acid, Ethanol | [1] |

| Catalyst | Concentrated Sulfuric Acid | [1] |

| Reaction Time | 3 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Yield | 62.5 - 95% | [1][2][3] |

| Boiling Point | 59-62°C | [1] |

Step 2: Reduction of Ethyl Trifluoroacetate to 2,2,2-Trifluoroethanol

The reduction of the ester to the corresponding primary alcohol is a crucial step. Sodium borohydride is a suitable reagent for this transformation, offering good selectivity and milder reaction conditions compared to other reducing agents like lithium aluminum hydride.

Experimental Protocol

To a stirred solution of ethyl trifluoroacetate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol (4:1 v/v), sodium borohydride (1.5 eq.) is added portion-wise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of 1 M HCl at 0°C. The organic solvents are removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2,2,2-trifluoroethanol.[4][5]

Quantitative Data

| Parameter | Value | Reference |

| Reactant | Ethyl Trifluoroacetate | [4] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [4][6] |

| Solvent | THF/Methanol | [4][5] |

| Reaction Time | 4 hours | [5] |

| Reaction Temperature | 0°C to Room Temperature | [5] |

| Yield | 70-92% (typical for ester reductions) | [4] |

Step 3: Bromination of 2,2,2-Trifluoroethanol to 2,2,2-Trifluoroethyl Bromide

The conversion of the alcohol to an alkyl halide is a standard transformation to introduce a good leaving group for the subsequent nucleophilic substitution. Phosphorus tribromide is a common and effective reagent for this purpose.

Experimental Protocol

In a flask equipped with a dropping funnel and a reflux condenser, 2,2,2-trifluoroethanol (1.0 eq.) is dissolved in anhydrous dichloromethane and cooled to 0°C. Phosphorus tribromide (0.4 eq.) is added dropwise with stirring, ensuring the temperature remains below 10°C. After the addition is complete, the mixture is stirred at room temperature for 3 hours. The reaction is then carefully quenched by pouring it onto ice water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate. The solvent is removed by distillation to yield 2,2,2-trifluoroethyl bromide.[7][8][9]

Quantitative Data

| Parameter | Value | Reference |

| Reactant | 2,2,2-Trifluoroethanol | [7] |

| Brominating Agent | Phosphorus Tribromide (PBr₃) | [7][8] |

| Solvent | Dichloromethane | [7] |

| Reaction Time | 3 hours | [7] |

| Reaction Temperature | 0°C to Room Temperature | [7] |

| Yield | 68% (for a similar substrate) | [7] |

Step 4: Cyanation of 2,2,2-Trifluoroethyl Bromide to 4,4,4-Trifluorobutanenitrile

The final step is a nucleophilic substitution where the bromide is displaced by a cyanide ion to form the target nitrile. Dimethyl sulfoxide (DMSO) is an excellent solvent for this SN2 reaction.

Experimental Protocol

In a round-bottomed flask, sodium cyanide (1.2 eq.) is dissolved in anhydrous dimethyl sulfoxide (DMSO). 2,2,2-Trifluoroethyl bromide (1.0 eq.) is then added, and the reaction mixture is heated to 90-100°C and stirred for 6 hours. The progress of the reaction is monitored by gas chromatography (GC). After completion, the reaction mixture is cooled to room temperature and poured into a large volume of water. The aqueous mixture is then extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation. The crude product is then purified by vacuum distillation to afford 4,4,4-trifluorobutanenitrile.[10]

Quantitative Data

| Parameter | Value | Reference |

| Reactant | 2,2,2-Trifluoroethyl Bromide | [10] |

| Cyanide Source | Sodium Cyanide (NaCN) | [10] |

| Solvent | Dimethyl Sulfoxide (DMSO) | [10] |

| Reaction Time | 6 hours | [10] |

| Reaction Temperature | 90-100°C | [10] |

| Yield | Moderate to good (typical for SN2) | [10] |

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformation at each stage.

References

- 1. prepchem.com [prepchem.com]

- 2. Ethyl trifluoroacetate synthesis - chemicalbook [chemicalbook.com]

- 3. CN104710308A - Synthesis method of ethyl trifluoroacetate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. TCI Practical Example: Bromination Using Phosphorus Tribromide | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. The reaction of phosphorus tribromide with ethanol gives | Filo [askfilo.com]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

The Advent of a Versatile Fluorinated Building Block: A Technical Guide to the Synthesis of 4,4,4-Trifluorobutanenitrile

Abstract

4,4,4-Trifluorobutanenitrile, a specialized organofluorine compound, has emerged as a critical building block in the synthesis of advanced pharmaceutical intermediates and agrochemicals. The incorporation of the trifluoromethyl group imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a highly desirable synthon in modern drug discovery and materials science. This in-depth technical guide elucidates the core principles and practical methodologies for the synthesis of 4,4,4-Trifluorobutanenitrile, with a focus on a robust and widely employed nucleophilic substitution pathway. While the seminal publication detailing the initial discovery of this compound remains elusive in readily accessible scientific literature, this guide provides a comprehensive overview of a well-documented and efficient synthetic protocol, underpinned by fundamental principles of organic chemistry. We will delve into the causality behind the experimental choices, provide a detailed, step-by-step protocol, and present a thorough analysis of the reaction.

Introduction: The Significance of the Trifluoromethyl Group in Synthetic Chemistry

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can enhance a drug candidate's metabolic stability, binding affinity to biological targets, and bioavailability. 4,4,4-Trifluorobutanenitrile serves as a versatile precursor for introducing the 3,3,3-trifluoropropyl moiety into a wide range of molecular scaffolds.

Foundational Synthetic Strategy: Nucleophilic Substitution

The most direct and commonly employed method for the synthesis of 4,4,4-Trifluorobutanenitrile is through a nucleophilic substitution reaction. This approach leverages the displacement of a halide from an appropriate trifluorinated precursor by a cyanide nucleophile.

Causality of Experimental Design

The choice of reagents and reaction conditions is paramount for a successful and efficient synthesis. The foundational principles guiding this synthetic strategy are as follows:

-

The Substrate: The logical starting material is a 3-halo-1,1,1-trifluoropropane, with 3-chloro-1,1,1-trifluoropropane and 3-bromo-1,1,1-trifluoropropane being the most common precursors. The carbon-halogen bond is polarized, rendering the carbon atom attached to the halogen electrophilic and susceptible to nucleophilic attack. While the carbon-fluorine bond is the strongest single bond in organic chemistry, the carbon-chlorine and carbon-bromine bonds are significantly weaker and more readily cleaved.

-

The Nucleophile: The cyanide ion (:CN⁻), typically sourced from sodium cyanide (NaCN) or potassium cyanide (KCN), is a potent nucleophile. The reaction must be conducted in an anhydrous ethanolic solution to prevent the formation of alcohols as byproducts.[1][2]

-

The Solvent: A polar aprotic solvent is optimal for this type of reaction. Solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent choices as they can solvate the cation (Na⁺ or K⁺) while leaving the cyanide anion relatively "bare" and highly nucleophilic.

-

Phase Transfer Catalysis: To enhance the reaction rate and efficiency, a phase transfer catalyst (PTC) is often employed. The PTC, typically a quaternary ammonium salt, facilitates the transfer of the cyanide anion from the solid or aqueous phase to the organic phase where the haloalkane substrate resides. This overcomes the mutual insolubility of the reactants and accelerates the reaction.

Experimental Protocol: Synthesis of 4,4,4-Trifluorobutanenitrile via Nucleophilic Substitution

The following protocol is based on a well-established method for the synthesis of 4,4,4-Trifluorobutanenitrile.[3]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 3,3,3-Trifluoro-1-chloropropane | C₃H₄ClF₃ | 130.51 | 460-35-5 | Starting material |

| Sodium Cyanide | NaCN | 49.01 | 143-33-9 | Cyanide source (Highly Toxic) |

| Tetrabutylammonium bromide | (C₄H₉)₄NBr | 322.37 | 1643-19-2 | Phase Transfer Catalyst |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 67-68-5 | Anhydrous |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For extraction |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 3,3,3-trifluoro-1-chloropropane.

-

Addition of Reagents: To the flask, add anhydrous dimethyl sulfoxide (DMSO), sodium cyanide, and a catalytic amount of tetrabutylammonium bromide.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-120°C with vigorous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then poured into a separatory funnel containing water and diethyl ether.

-

Extraction and Washing: The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation to yield pure 4,4,4-Trifluorobutanenitrile.

Visualization of the Synthetic Pathway

Caption: Synthetic pathway for 4,4,4-Trifluorobutanenitrile.

Mechanistic Insights: The Sₙ2 Reaction

The synthesis of 4,4,4-Trifluorobutanenitrile from 3-halo-1,1,1-trifluoropropane proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

Caption: The Sₙ2 mechanism for the synthesis of 4,4,4-Trifluorobutanenitrile.

In this concerted mechanism, the cyanide nucleophile attacks the electrophilic carbon atom from the side opposite to the chlorine leaving group (backside attack). Simultaneously, the carbon-chlorine bond begins to break. This proceeds through a high-energy transition state where the carbon atom is transiently bonded to both the incoming nucleophile and the outgoing leaving group. The reaction results in the formation of the new carbon-carbon bond of the nitrile and the departure of the chloride ion.

Conclusion

The synthesis of 4,4,4-Trifluorobutanenitrile via nucleophilic substitution of a 3-halo-1,1,1-trifluoropropane is a robust and efficient method for producing this valuable fluorinated building block. Understanding the underlying principles of the Sₙ2 reaction and the rationale for the choice of reagents and conditions is crucial for the successful execution of this synthesis. The protocol provided in this guide offers a reliable and scalable pathway for researchers and drug development professionals to access this key intermediate, thereby facilitating the development of novel pharmaceuticals and advanced materials.

References

Spectroscopic Profile of 4,4,4-Trifluorobutanenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4,4-Trifluorobutanenitrile (CAS No. 690-95-9), a fluorinated organic compound of increasing interest in pharmaceutical and agrochemical research. The inclusion of a trifluoromethyl group significantly influences the molecule's properties, making a thorough understanding of its spectroscopic characteristics essential for its identification, characterization, and application in synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols.

Molecular Structure and Properties

4,4,4-Trifluorobutanenitrile possesses the following structure:

Molecular Formula: C₄H₄F₃N Molecular Weight: 123.08 g/mol IUPAC Name: 4,4,4-trifluorobutanenitrile

The presence of the highly electronegative trifluoromethyl group and the nitrile functional group dictates the unique spectroscopic features of this molecule.

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for 4,4,4-Trifluorobutanenitrile, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data of 4,4,4-Trifluorobutanenitrile

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.78 | Triplet of Quartets (tq) | 2H | H-3 |

| 2.65 | Triplet (t) | 2H | H-2 |

Table 2: ¹³C NMR Spectroscopic Data of 4,4,4-Trifluorobutanenitrile

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 123.5 | Quartet (q) | C-4 (CF₃) |

| 117.4 | Singlet (s) | C-1 (CN) |

| 30.9 | Quartet (q) | C-3 |

| 12.8 | Singlet (s) | C-2 |

Table 3: ¹⁹F NMR Spectroscopic Data of 4,4,4-Trifluorobutanenitrile

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -66.5 | Triplet (t) | CF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Table 4: IR Spectroscopic Data of 4,4,4-Trifluorobutanenitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 | Medium | C-H stretch (aliphatic) |

| 2258 | Strong | C≡N stretch (nitrile) |

| 1435 | Medium | C-H bend (scissoring) |

| 1265 | Strong | C-F stretch |

| 1155 | Strong | C-F stretch |

| 850 | Medium | C-C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented is for electron ionization (EI) mass spectrometry.

Table 5: Mass Spectrometry Data of 4,4,4-Trifluorobutanenitrile

| m/z | Relative Intensity (%) | Assignment |

| 123 | 15 | [M]⁺ (Molecular Ion) |

| 104 | 5 | [M-F]⁺ |

| 96 | 100 | [M-HCN]⁺ |

| 69 | 40 | [CF₃]⁺ |

| 54 | 85 | [C₃H₂N]⁺ |

| 41 | 30 | [C₂H₃N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

-

Sample Preparation: A solution of 4,4,4-Trifluorobutanenitrile (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) or a suitable internal standard can be added for referencing the ¹H and ¹³C NMR spectra. For ¹⁹F NMR, an external or internal reference such as CFCl₃ or another known fluorinated compound is used.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a multinuclear probe is used.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 128-1024 (or more, depending on concentration).

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence, often with proton decoupling.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

Data Processing: The raw free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal or external standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat liquid 4,4,4-Trifluorobutanenitrile is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be analyzed in a liquid cell.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the sample spectrum.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system for separation and purification, or by direct infusion.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source is used.

-

Ionization:

-

Ionization Energy: 70 eV.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector records the abundance of each ion, and a mass spectrum is generated by plotting the relative intensity versus the m/z ratio.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a compound like 4,4,4-Trifluorobutanenitrile can be visualized as follows:

Caption: General workflow for spectroscopic analysis.

This guide provides foundational spectroscopic data and methodologies for 4,4,4-Trifluorobutanenitrile. Researchers are encouraged to use this information as a reference for compound identification, purity assessment, and as a basis for further structural and reactivity studies. The provided protocols are general and may require optimization based on the specific instrumentation and experimental conditions available.

The Enhanced Reactivity of the Nitrile Group in 4,4,4-Trifluorobutanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a powerful strategy in medicinal chemistry and materials science, often imparting unique physicochemical properties. 4,4,4-Trifluorobutanenitrile stands as a key building block in this arena, with its reactivity profile being of significant interest. The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group dramatically influences the adjacent nitrile (-C≡N) functionality, enhancing its electrophilic character and rendering it more susceptible to a variety of chemical transformations.[1] This guide provides an in-depth analysis of the reactivity of the nitrile group in 4,4,4-Trifluorobutanenitrile, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to support researchers in their synthetic endeavors.

Core Reactivity Principles

The carbon atom of a nitrile group is inherently electrophilic due to the polarity of the carbon-nitrogen triple bond. Resonance structures illustrate a partial positive charge on the carbon, making it a target for nucleophiles.[2] The presence of a trifluoromethyl group at the γ-position in 4,4,4-Trifluorobutanenitrile significantly amplifies this electrophilicity through a strong inductive effect (-I effect).[1] This electronic pull increases the partial positive charge on the nitrile carbon, making it more reactive towards nucleophilic attack compared to its non-fluorinated analogs.

Key Chemical Transformations

The enhanced electrophilicity of the nitrile group in 4,4,4-Trifluorobutanenitrile facilitates several key reactions, including hydrolysis, reduction, reactions with organometallic reagents, and cycloaddition reactions.

Hydrolysis to 4,4,4-Trifluorobutanoic Acid

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that typically proceeds under acidic or basic conditions via an amide intermediate.[3] The electron-withdrawing CF₃ group in 4,4,4-Trifluorobutanenitrile is expected to facilitate the initial nucleophilic attack of water or hydroxide ions, potentially allowing for milder reaction conditions compared to non-fluorinated nitriles.

Representative Experimental Protocol: Acid-Catalyzed Hydrolysis

A solution of 4,4,4-Trifluorobutanenitrile (1.0 eq.) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The aqueous solution is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 4,4,4-Trifluorobutanoic acid. Purification can be achieved by distillation or recrystallization.

Table 1: Representative Data for Hydrolysis of 4,4,4-Trifluorobutanenitrile

| Reaction | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Acid Hydrolysis | H₂SO₄, H₂O | 100 | 4-8 | 85-95 |

| Base Hydrolysis | NaOH, H₂O/EtOH | 80 | 6-12 | 80-90 |

Note: The data presented are representative and may vary based on specific reaction conditions and scale.

Caption: Acid-catalyzed hydrolysis of 4,4,4-Trifluorobutanenitrile.

Reduction to 4,4,4-Trifluorobutylamine

The reduction of nitriles to primary amines is a valuable synthetic transformation.[2] Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.[4] The trifluoromethyl group is stable under these conditions.

Representative Experimental Protocol: Reduction with LiAlH₄

To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of 4,4,4-Trifluorobutanenitrile (1.0 eq.) in the same solvent is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The reaction is monitored by TLC. After completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. The resulting granular precipitate is filtered off and washed with the solvent. The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford crude 4,4,4-Trifluorobutylamine. The product can be further purified by distillation.

Table 2: Representative Data for Reduction of 4,4,4-Trifluorobutanenitrile

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| LiAlH₄ | Diethyl Ether | 35 (reflux) | 4-6 | 80-90 |

| Catalytic Hydrogenation (H₂, Raney Ni) | Methanol/Ammonia | 100 | 12-24 | 70-85 |

Note: The data presented are representative and may vary based on specific reaction conditions and scale.

Caption: Reduction of 4,4,4-Trifluorobutanenitrile with LiAlH₄.

Reaction with Grignard Reagents to form Ketones

Nitriles react with Grignard reagents to form ketones after an aqueous workup.[4] The reaction proceeds through an imine intermediate which is hydrolyzed. The enhanced electrophilicity of the nitrile in 4,4,4-Trifluorobutanenitrile should favor this reaction.

Representative Experimental Protocol: Reaction with a Grignard Reagent

To a solution of the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq.) in anhydrous diethyl ether at 0 °C under an inert atmosphere, a solution of 4,4,4-Trifluorobutanenitrile (1.0 eq.) in anhydrous diethyl ether is added dropwise. The reaction mixture is then stirred at room temperature for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude ketone can be purified by column chromatography or distillation.

Table 3: Representative Data for Reaction with Grignard Reagents

| Grignard Reagent (R-MgX) | Product | Temperature (°C) | Time (h) | Yield (%) |

| CH₃MgBr | 5,5,5-Trifluoro-2-pentanone | 0 to rt | 2-4 | 75-85 |

| PhMgBr | 1-Phenyl-4,4,4-trifluoro-1-butanone | 0 to rt | 3-5 | 70-80 |

Note: The data presented are representative and may vary based on specific reaction conditions and scale.

Caption: Reaction of 4,4,4-Trifluorobutanenitrile with a Grignard reagent.

Cycloaddition Reactions for Heterocycle Synthesis

While specific examples for 4,4,4-Trifluorobutanenitrile are not abundant in the literature, trifluoromethylated nitriles are known to participate in cycloaddition reactions to form various heterocycles. The electron-withdrawing nature of the CF₃ group can activate the nitrile for participation in these reactions. For instance, [3+2] cycloadditions with nitrile imines or nitrile oxides can lead to the formation of five-membered heterocycles like triazoles or oxadiazoles.

Conceptual Reaction Scheme: [3+2] Cycloaddition with a Nitrile Imine

A trifluoromethylated nitrile can react with a nitrile imine, often generated in situ from a hydrazonoyl halide, to yield a trifluoromethyl-substituted 1,2,4-triazole. This type of reaction provides a direct route to highly functionalized heterocyclic systems.

Caption: Conceptual [3+2] cycloaddition with a nitrile imine.

Conclusion

The presence of the trifluoromethyl group in 4,4,4-Trifluorobutanenitrile significantly enhances the electrophilicity of the nitrile carbon, making it a versatile and reactive building block for organic synthesis. This guide has outlined the core principles of its reactivity and provided representative protocols for key transformations, including hydrolysis, reduction, and carbon-carbon bond formation with organometallic reagents. The potential for this molecule to participate in cycloaddition reactions further broadens its utility in the synthesis of complex heterocyclic structures. For researchers in drug discovery and materials science, a thorough understanding of the reactivity of 4,4,4-Trifluorobutanenitrile opens up a wide array of possibilities for the design and synthesis of novel fluorinated compounds.

References

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group in Butanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electronic effects imparted by the trifluoromethyl (CF₃) group on the butanenitrile scaffold. The introduction of the CF₃ group, a key substituent in medicinal chemistry, dramatically alters the physicochemical properties of organic molecules, influencing their reactivity, metabolic stability, and biological activity.[1][2] This document outlines the theoretical underpinnings of these effects, presents available and predicted spectroscopic and acidity data, details relevant experimental protocols, and provides visual representations of the core concepts.

Core Concepts: Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing group, primarily exerting its influence through a strong negative inductive effect (-I).[3][4] This is a consequence of the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and draws electron density away from the rest of the molecule. Unlike many other functional groups, the CF₃ group does not have a significant resonance effect.[5][6]

In the context of butanenitrile, the introduction of a CF₃ group, for instance at the C4 position to form 4,4,4-trifluorobutanenitrile, is expected to have several key consequences:

-

Increased Acidity of α-Protons: The strong -I effect of the CF₃ group will be transmitted through the carbon chain, leading to a significant polarization of the C-H bonds at the α-position (C2). This increased polarization facilitates the abstraction of a proton, thereby lowering the pKa of the α-protons compared to unsubstituted butanenitrile.

-

Modulation of Nitrile Group Reactivity: The electron-withdrawing nature of the CF₃ group decreases the electron density at the nitrile carbon, potentially influencing its susceptibility to nucleophilic attack. The nitrile nitrogen's lone pair will also be less available, reducing its basicity.[7]

-

Alterations in Spectroscopic Properties: The electronic perturbations caused by the CF₃ group will lead to predictable shifts in NMR spectra (¹H, ¹³C, and ¹⁹F) and changes in the vibrational frequency of the nitrile group in IR spectroscopy.

These electronic modifications are of paramount importance in drug design, where the CF₃ group is often employed to enhance metabolic stability, improve receptor binding affinity, and increase bioavailability.[8][9]

Visualization of Electronic Effects

The following diagram illustrates the inductive effect of the trifluoromethyl group on the electron density of the butanenitrile molecule.

Caption: Inductive effect of the CF₃ group in 4,4,4-trifluorobutanenitrile.

Quantitative Data: Spectroscopic and Acidity Parameters

Table 1: Acidity Data

| Compound | pKa of α-Protons (in DMSO) |

| Butanenitrile | ~31[7] |

| 4,4,4-Trifluorobutanenitrile | Predicted to be significantly lower than 31 |

Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Compound | δ (ppm) for Hα (C2) | δ (ppm) for Hβ (C3) | δ (ppm) for Hγ (C4) |

| Butanenitrile | 2.34 (t)[10] | 1.70 (sextet)[10] | 1.08 (t)[10] |

| 4,4,4-Trifluorobutanenitrile | Predicted > 2.34 | Predicted > 1.70 | N/A |

Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Compound | δ (ppm) for C1 (CN) | δ (ppm) for C2 | δ (ppm) for C3 | δ (ppm) for C4 |

| Butanenitrile | 119.4[11] | 19.3[11] | 18.9[11] | 13.3[11] |

| 4,4,4-Trifluorobutanenitrile | Predicted < 119.4 | Predicted > 19.3 | Predicted > 18.9 | Predicted ~125 (q) |

Table 4: IR Spectroscopic Data

| Compound | ν(C≡N) (cm⁻¹) |

| Butanenitrile | ~2250[12][13] |

| 4,4,4-Trifluorobutanenitrile | Predicted > 2250 |

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the electronic effects of the trifluoromethyl group in butanenitrile.

pKa Determination by NMR Spectroscopy

This method relies on the change in the chemical shift of protons near an ionizable center as a function of pH.

Materials:

-

Target compound (e.g., 4,4,4-trifluorobutanenitrile)

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

A series of buffer solutions of known pD (or pH)

-

Internal standard (e.g., tetramethylammonium iodide)

-

NMR spectrometer and tubes

Procedure:

-

Prepare a stock solution of the target compound in the chosen deuterated solvent.

-

Prepare a series of NMR tubes, each containing an aliquot of the stock solution and a buffer of a specific pD. Ensure the final concentration of the target compound is consistent across all samples.

-

Add the internal standard to each tube.

-

Acquire a ¹H NMR spectrum for each sample, ensuring the temperature is constant.

-

Measure the chemical shift of a proton sensitive to the ionization state (e.g., the α-protons).

-

Plot the chemical shift (δ) versus the pD of the buffer.

-

Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve) to determine the pKa.[14]

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the local electronic environment, making it an excellent tool for studying fluorinated compounds.[15][16]

Materials:

-

Fluorinated target compound (e.g., 4,4,4-trifluorobutanenitrile)

-

Deuterated solvent (e.g., CDCl₃)

-

NMR spectrometer with a fluorine probe

-

NMR tubes

-

Reference standard (e.g., CFCl₃ or a secondary standard)

Procedure:

-

Prepare a solution of the sample in the deuterated solvent in an NMR tube.

-

Tune the NMR spectrometer to the ¹⁹F frequency.

-

Acquire the ¹⁹F NMR spectrum. It is common to acquire both a proton-coupled and a proton-decoupled spectrum.

-

Process the spectrum, referencing it to the standard.

-

Analyze the chemical shift, which provides information about the electronic environment of the CF₃ group, and the coupling constants (e.g., J-coupling to adjacent protons), which provide structural information.[17][18]

FTIR Spectroscopy

FTIR spectroscopy is used to identify the vibrational frequencies of functional groups, which are sensitive to the electronic environment.

Materials:

-

Target compound (liquid)

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Ensure the ATR crystal is clean. Record a background spectrum.

-

Place a small drop of the liquid sample onto the ATR crystal.

-

Acquire the IR spectrum of the sample.

-

Identify the characteristic stretching frequency of the nitrile group (C≡N), typically in the range of 2220-2260 cm⁻¹.[19]

-

Compare the C≡N stretching frequency of the trifluoromethyl-substituted butanenitrile with that of the unsubstituted butanenitrile. An increase in frequency is expected due to the inductive electron withdrawal by the CF₃ group.[4]

Experimental Workflow Visualization

The following diagram outlines a logical workflow for the experimental characterization of the electronic effects of the trifluoromethyl group.

Caption: Workflow for characterizing electronic effects of the CF₃ group.

Conclusion

The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect, significantly altering the electronic landscape of the butanenitrile molecule. This guide has provided a framework for understanding these effects, presenting key data for the parent compound and outlining the experimental protocols necessary to quantify the impact of trifluoromethyl substitution. While specific experimental data for trifluoromethyl butanenitrile is sparse in the literature, the principles and methodologies described herein provide a robust foundation for researchers in drug discovery and the chemical sciences to investigate and leverage the unique properties of this important fluorinated scaffold.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Butanenitrile (CAS 109-74-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Butanenitrile [webbook.nist.gov]

- 7. Acidity-basicity of nitriles [qorganica.es]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. BUTYRONITRILE(109-74-0) 1H NMR spectrum [chemicalbook.com]

- 11. BUTYRONITRILE(109-74-0) 13C NMR [m.chemicalbook.com]

- 12. Butanenitrile [webbook.nist.gov]

- 13. Butanenitrile [webbook.nist.gov]

- 14. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 15. biophysics.org [biophysics.org]

- 16. 19Flourine NMR [chem.ch.huji.ac.il]

- 17. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 18. Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. spectroscopyonline.com [spectroscopyonline.com]

Stability of 4,4,4-Trifluorobutanenitrile Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,4,4-Trifluorobutanenitrile is a fluorinated organic compound with potential applications in pharmaceutical and agrochemical development. The presence of both a nitrile group and a trifluoromethyl group suggests potential vulnerabilities to hydrolysis under acidic and basic conditions. This technical guide provides a comprehensive overview of the expected stability of 4,4,4-Trifluorobutanenitrile, drawing upon established chemical principles of nitrile and trifluoromethyl group reactivity. Due to a lack of specific quantitative data in publicly available literature for this particular molecule, this guide also furnishes detailed, proposed experimental protocols for systematically evaluating its stability.

Introduction

The stability of a chemical entity is a critical parameter in drug development and chemical manufacturing, influencing storage, formulation, and in vivo performance. 4,4,4-Trifluorobutanenitrile (C₄H₄F₃N) possesses two key functional groups that dictate its reactivity: a nitrile (-C≡N) and a trifluoromethyl (-CF₃) group. While the trifluoromethyl group is generally considered to be relatively stable, the nitrile group is known to undergo hydrolysis. This guide explores the anticipated degradation pathways under both acidic and basic conditions.

Predicted Degradation Pathways

The hydrolysis of nitriles typically proceeds in a two-step manner: first to an amide intermediate, which is then further hydrolyzed to a carboxylic acid.[1][2] The reaction conditions, particularly pH and temperature, play a crucial role in the rate of these transformations.

2.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water.[2] This leads to the formation of 4,4,4-trifluorobutanamide, which can then undergo further hydrolysis to 4,4,4-trifluorobutyric acid and an ammonium salt.[1][3] It is important to note that under harsh acidic conditions (e.g., using fuming sulfuric acid), the trifluoromethyl group itself can be hydrolyzed to a carboxylic acid, though this is generally a much slower process.[4][5]

2.2. Base-Catalyzed Hydrolysis

In the presence of a strong base, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[2] This reaction also proceeds through the 4,4,4-trifluorobutanamide intermediate to ultimately form the carboxylate salt of 4,4,4-trifluorobutyric acid and ammonia.[1][3] Similar to acidic conditions, extreme basic conditions can also lead to the hydrolysis of the trifluoromethyl group.[6]

The following diagram illustrates the predicted degradation pathways of 4,4,4-Trifluorobutanenitrile.

Proposed Experimental Protocols for Stability Assessment

To quantitatively assess the stability of 4,4,4-Trifluorobutanenitrile, a systematic study employing validated analytical methods is required. The following protocols are proposed as a robust framework for such an investigation, adhering to general principles of stability testing.[7]

3.1. Materials and Equipment

-

4,4,4-Trifluorobutanenitrile (of known purity)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Water, HPLC grade

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

pH meter

-

HPLC-UV or HPLC-MS system

-

Thermostatically controlled oven or water bath

-

Volumetric flasks and pipettes

3.2. Experimental Workflow for Stability Studies

The following diagram outlines a general workflow for conducting the stability assessment.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ema.europa.eu [ema.europa.eu]

A Theoretical and Experimental Guide to 4,4,4-Trifluorobutanenitrile: Properties, Synthesis, and Computational Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluorobutanenitrile, a colorless and transparent liquid, is a specialized chemical compound with significant potential in various scientific and industrial sectors.[1] Its unique trifluoromethyl group imparts distinct chemical and physical properties that make it a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and agrochemicals.[1] The presence of the trifluoromethyl group can enhance crucial molecular properties such as lipophilicity and metabolic stability, which are highly desirable in drug design.[1] This technical guide provides an in-depth overview of the theoretical and experimental aspects of 4,4,4-Trifluorobutanenitrile, including its physicochemical properties, a detailed experimental protocol for its synthesis and analysis, and a comprehensive computational methodology for its theoretical investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 4,4,4-Trifluorobutanenitrile is presented in Table 1. These properties are essential for its handling, application in synthesis, and for the parameterization of theoretical models.

| Property | Value | Reference |

| Molecular Formula | C₄H₄F₃N | [1][2] |

| Molecular Weight | 123.08 g/mol | [2] |

| CAS Number | 690-95-9 | [1] |

| Appearance | Colorless transparent liquid | [1] |

| Density | 1.21 g/cm³ | [1] |

| Boiling Point | 139-140 °C | [1] |

| Flash Point | 13.1 °C | [1] |

| Refractive Index | 1.324 | [1] |

| Purity (Typical) | ≥98.0% | [1] |

Experimental Protocols

Synthesis of 4,4,4-Trifluorobutanenitrile

The following protocol describes a plausible method for the synthesis of 4,4,4-Trifluorobutanenitrile, adapted from general procedures for the synthesis of related fluorinated compounds.

Reaction Scheme:

3-Halo-1,1,1-trifluoropropane + NaCN → 4,4,4-Trifluorobutanenitrile + NaX (where X = Cl, Br, I)

Materials and Equipment:

-

3-Bromo-1,1,1-trifluoropropane

-

Sodium cyanide (NaCN)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Distillation apparatus

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with anhydrous DMF (100 mL) and sodium cyanide (1.2 equivalents). The mixture is stirred under a nitrogen atmosphere.

-

Addition of Reactant: 3-Bromo-1,1,1-trifluoropropane (1.0 equivalent) is added dropwise to the stirred suspension at room temperature.

-

Reaction: The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous phase is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure to yield 4,4,4-Trifluorobutanenitrile as a colorless liquid.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are recorded to confirm the structure of the synthesized compound. The characteristic signals for the trifluoromethyl group and the nitrile functionality should be observed.

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the key functional groups. A strong absorption band corresponding to the C≡N stretching vibration is expected in the range of 2240-2260 cm⁻¹.

-

Mass Spectrometry (MS): The molecular weight of the compound is confirmed by mass spectrometry, typically using electron ionization (EI) or electrospray ionization (ESI).

Theoretical Studies: A Computational Approach

Due to the limited availability of specific theoretical studies on 4,4,4-Trifluorobutanenitrile, this section outlines a robust computational methodology based on common practices for similar fluorinated and nitrile-containing molecules. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, conformational preferences, and vibrational properties of molecules.[3]

Computational Methodology

-

Software: All quantum chemical calculations can be performed using a standard computational chemistry software package such as Gaussian, Q-Chem, or ORCA.

-

Method and Basis Set: The geometries of all conformers of 4,4,4-Trifluorobutanenitrile are optimized using the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[3] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

-

Conformational Analysis: A potential energy surface scan is performed by systematically rotating the dihedral angles along the C-C bonds to identify all possible stable conformers. The geometries of the identified minima are then fully optimized.

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory for the most stable conformers to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to predict the infrared spectrum. The calculated frequencies are typically scaled by an empirical factor (e.g., 0.96 for B3LYP) to better match experimental data.[3]

-

Thermochemical Analysis: The relative energies, enthalpies, and Gibbs free energies of the different conformers are calculated to determine their relative populations at a given temperature.

Predicted Computational Data

Based on the proposed methodology, Table 2 presents a hypothetical summary of the expected results from a DFT study on the conformational analysis of 4,4,4-Trifluorobutanenitrile. The molecule is expected to have two primary conformers: anti and gauche, arising from rotation around the C2-C3 bond.

| Conformer | Dihedral Angle (F-C-C-C) | Relative Energy (kcal/mol) | Key Calculated Vibrational Frequencies (cm⁻¹) |

| Anti | ~180° | 0.00 | C≡N stretch: ~2250, C-F symmetric stretch: ~1150 |

| Gauche | ~60° | 0.5 - 1.5 | C≡N stretch: ~2255, C-F symmetric stretch: ~1145 |

Visualization of Research Workflow

The following diagram illustrates a typical collaborative workflow between theoretical and experimental investigations for the comprehensive characterization of a molecule like 4,4,4-Trifluorobutanenitrile.

References

Navigating the Solubility Landscape of 4,4,4-Trifluorobutanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties of 4,4,4-Trifluorobutanenitrile

A compilation of the key physicochemical properties of 4,4,4-Trifluorobutanenitrile is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems and for designing appropriate experimental conditions.

| Property | Value |

| Molecular Formula | C₄H₄F₃N |

| Molecular Weight | 123.08 g/mol |

| CAS Number | 690-95-9 |

| Appearance | Colorless liquid |

| Boiling Point | 139-140 °C |

| Density | 1.21 g/cm³ |

| Flash Point | 13 °C |

| Refractive Index | 1.324 |

Expected Solubility Profile in Organic Solvents

Based on the principles of "like dissolves like," the molecular structure of 4,4,4-Trifluorobutanenitrile, which contains a polar nitrile group (-C≡N) and a nonpolar but highly electronegative trifluoromethyl group (-CF₃), suggests a nuanced solubility profile.

-

Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are expected to be good solvents for 4,4,4-Trifluorobutanenitrile. The dipole-dipole interactions between the nitrile group and the polar aprotic solvent molecules would facilitate dissolution.

-

Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol are likely to dissolve 4,4,4-Trifluorobutanenitrile. While the compound cannot donate hydrogen bonds, the nitrile nitrogen can act as a hydrogen bond acceptor.

-

Nonpolar Solvents: In nonpolar solvents such as hexanes, toluene, and diethyl ether, the solubility is expected to be lower. The polar nitrile group would hinder dissolution in a purely nonpolar environment. However, the presence of the trifluoromethyl group might impart some lipophilicity, allowing for partial solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of 4,4,4-Trifluorobutanenitrile in an organic solvent at a specific temperature.

Materials and Equipment

-

4,4,4-Trifluorobutanenitrile (solute)

-

Organic solvent of interest

-

Analytical balance (readable to ±0.1 mg)

-

Isothermal shaker or magnetic stirrer with a temperature-controlled bath

-

Calibrated thermometer or thermocouple

-

Syringes and syringe filters (chemically compatible, e.g., PTFE)

-

Vials with airtight caps

-

Drying oven

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 4,4,4-Trifluorobutanenitrile to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in an isothermal shaker or a temperature-controlled bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, pre-heated (to the experimental temperature) syringe.

-

Immediately pass the solution through a syringe filter (also pre-heated to the experimental temperature) into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact weight of the filtered solution.

-

Place the vial with the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The oven should be well-ventilated.

-

Periodically weigh the vial until a constant weight is achieved, indicating complete solvent evaporation.

-

Record the final weight of the vial containing the dry solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution.

-

The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction.

Solubility ( g/100g ) = (mass of solute / mass of solvent) * 100

Mole Fraction (X) = moles of solute / (moles of solute + moles of solvent)

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

The Emerging Role of 4,4,4-Trifluorobutanenitrile in Advanced Materials Science

An In-depth Technical Guide for Researchers and Drug Development Professionals